8-Chloronaphthalen-1-amine

Catalog No.
S786120
CAS No.
59107-51-6
M.F
C10H8ClN
M. Wt
177.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloronaphthalen-1-amine

CAS Number

59107-51-6

Product Name

8-Chloronaphthalen-1-amine

IUPAC Name

8-chloronaphthalen-1-amine

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

InChI

InChI=1S/C10H8ClN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2

InChI Key

LQIZPCZWJJQIKV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)Cl

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)Cl

Synthesis:

8-Chloronaphthalen-1-amine is a synthetic organic compound with the chemical formula C₁₀H₈ClN. It can be synthesized through various methods, including the diazotization of 8-naphthylamine followed by treatment with cuprous chloride [].

Applications in Organic Chemistry:

  • Precursor for pharmaceuticals and dyes: 8-Chloronaphthalen-1-amine serves as a valuable intermediate for the synthesis of various pharmaceuticals and dyes due to its reactive amine group and the presence of a chlorine atom, which can be readily displaced or modified [, ].

Potential Applications in Material Science:

  • Organic light-emitting diodes (OLEDs): Research suggests that 8-Chloronaphthalen-1-amine and its derivatives possess potential applications in the development of efficient OLED materials due to their unique photophysical properties.

8-Chloronaphthalen-1-amine, also known as 1-amino-8-chloronaphthalene, is an organic compound with the molecular formula C10H8ClNC_{10}H_{8}ClN and a molecular weight of 177.63 g/mol. This compound features a naphthalene ring substituted with an amino group and a chlorine atom, which contributes to its chemical reactivity and potential applications in various fields. It typically appears as a solid with a melting point of 93-94°C .

Due to the presence of the amino and chlorine functional groups. Notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, such as during Sandmeyer reactions, where diazonium salts react with halogens .
  • Condensation Reactions: It can participate in condensation reactions, particularly in heterogeneous or multiphase organic reactions, which have implications in atmospheric chemistry .
  • Reactions with Heavy Metals: The compound has been studied for its ability to adsorb heavy metallic ions, making it useful in environmental applications for removing contaminants from water.

Research indicates that 8-Chloronaphthalen-1-amine and its derivatives exhibit biological activity, particularly in the development of fluorescent markers. These markers are used to label lipid droplets in cells, showing low toxicity in biological systems. This application has been demonstrated in studies involving HeLa cancer cells and L929 normal cells. Moreover, the compound's derivatives have been explored for their potential therapeutic effects due to their interactions with biological systems.

The synthesis of 8-Chloronaphthalen-1-amine can be achieved through several methods:

  • Direct Amination: The compound can be synthesized by the direct amination of 8-chloronaphthalene using ammonia or amines under specific conditions.
  • Diazotization Method: A common synthesis route involves the reaction of 8-chloronaphthalen-1-amine with sodium nitrite and copper(I) bromide in acetonitrile at temperatures ranging from -5°C to 25°C. This method yields high purity and good yields of the desired product .
  • Substitution Reactions: The compound can also be prepared via substitution reactions involving diazonium salts as intermediates.

The applications of 8-Chloronaphthalen-1-amine are diverse:

  • Fluorescent Dyes: Used in creating fluorescent markers for biological imaging, particularly for studying lipid droplets within cells.
  • Environmental Remediation: Its ability to adsorb heavy metals makes it suitable for use in water purification technologies aimed at removing toxic metals from effluents.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Studies on the interactions of 8-Chloronaphthalen-1-amine highlight its potential as a building block for more complex molecules. Its reactivity allows it to form various derivatives that can exhibit enhanced properties or functionalities, particularly in medicinal chemistry and materials science. Interaction studies also focus on its role in environmental chemistry, particularly regarding its capacity to bind with heavy metals and other pollutants.

8-Chloronaphthalen-1-amine shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Amino-5-chloronaphthaleneC10H8ClNSubstituted at position 5 instead of position 1
1-Bromo-8-chloronaphthaleneC10H6BrClContains a bromine atom instead of an amino group
8-ChloroquinolineC9H6ClNContains a quinoline structure rather than naphthalene
2-Amino-5-chlorobenzophenoneC13H10ClNBenzophenone structure with amino and chloro groups

The unique positioning of the amino group on the naphthalene ring significantly influences the chemical reactivity and biological activity of 8-Chloronaphthalen-1-amine compared to these similar compounds.

XLogP3

2.9

Wikipedia

8-Chloronaphthalen-1-amine

Dates

Modify: 2023-08-15

Explore Compound Types